N,N'-bis(4-ethoxyphenyl)ethanediamide
Description
N,N'-Bis(4-ethoxyphenyl)ethanediamide is a symmetric bisamide compound featuring an ethanediamide core (NH–CO–CO–NH) substituted at both nitrogen atoms with 4-ethoxyphenyl groups. The ethoxy (–OCH₂CH₃) substituents on the aromatic rings confer electron-donating and hydrophobic characteristics, influencing its solubility, crystallinity, and reactivity. This compound is primarily utilized in coordination chemistry as a ligand due to its dual amide binding sites, which can chelate metal ions . Its synthesis often involves condensation reactions between ethanedioyl chloride and 4-ethoxyaniline, followed by purification under acidic conditions .
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-9-5-13(6-10-15)19-17(21)18(22)20-14-7-11-16(12-8-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
YCENLKFDBYGKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethoxyphenyl)ethanediamide typically involves the reaction of 4-ethoxyaniline with ethanediamide. The reaction is carried out under controlled conditions, often using a catalyst such as glacial acetic acid to facilitate the reaction. The process involves the reduction of 4-nitrophenetole to 4-aminophenetole using iron powder, followed by its reaction with ethanediamide .
Industrial Production Methods: Industrial production methods for N,N’-bis(4-ethoxyphenyl)ethanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted ethanediamides.
Scientific Research Applications
N,N’-bis(4-ethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’-bis(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the phenyl rings significantly alter the compound’s behavior. Key analogs include:
Key Observations :
- Solubility : The hydroxyl analog (4-OH) exhibits higher aqueous solubility due to hydrogen bonding, whereas the ethoxy (4-OCH₂CH₃) and methoxy (4-OCH₃) derivatives are more lipophilic .
- Crystallinity : The 2-acetylphenyl derivative displays polymorphism, with two distinct crystal forms reported, attributed to variations in amide–carbonyl interactions .
- Bioactivity : Iodinated analogs (e.g., compound 33 in ) demonstrate antimicrobial properties, likely due to halogen-mediated membrane disruption .
Thermal and Stability Profiles
- Thermal Decomposition : Ethoxy and methoxy substituents enhance thermal stability compared to hydroxyl analogs, as evidenced by TGA studies in related bisamides .
- Acid/Base Stability : The ethoxyphenyl derivative resists hydrolysis under mild acidic conditions but degrades in strong bases due to amide bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
